molecular formula C20H15N7 B11414370 N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B11414370
M. Wt: 353.4 g/mol
InChI Key: ATZBORYBMXCKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines pyridine, triazole, and quinazoline moieties, making it a versatile candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of pyridine derivatives, triazole intermediates, and quinazoline precursors, with catalysts and solvents that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

N-[(pyridin-3-yl)methyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine stands out due to its unique combination of pyridine, triazole, and quinazoline moieties. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial settings.

Properties

Molecular Formula

C20H15N7

Molecular Weight

353.4 g/mol

IUPAC Name

2-pyridin-4-yl-N-(pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

InChI

InChI=1S/C20H15N7/c1-2-6-17-16(5-1)19-25-18(15-7-10-21-11-8-15)26-27(19)20(24-17)23-13-14-4-3-9-22-12-14/h1-12H,13H2,(H,23,24)

InChI Key

ATZBORYBMXCKLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)NCC4=CN=CC=C4)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.